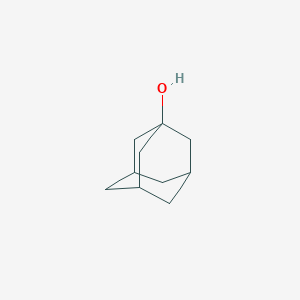

1-Adamantanol

Overview

Description

1-Adamantanol (tricyclo[3.3.1.1³,⁷]decan-1-ol) is a tertiary alcohol with a rigid adamantane cage structure. This compound is characterized by its high thermal and chemical stability, attributed to the adamantane framework’s diamondoid geometry . It is synthesized via methods such as ozonation of adamantane on silica gel , catalytic oxidation of adamantane using nickel(II) complexes , or microbial bioconversion by Streptomyces species .

This compound serves as a critical intermediate in pharmaceuticals (e.g., antiviral agents) , polymer synthesis (e.g., atom transfer radical polymerization initiators) , and fluorescent sensor systems . Its non-planar structure enables unique host-guest interactions with β-cyclodextrin (β-CD), making it a benchmark guest in supramolecular chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantanol can be synthesized through several methods:

Oxidation of Adamantane: One common method involves the oxidation of adamantane using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and yields this compound as the primary product.

Hydrolysis of 1-Adamantyl Halides: Another method involves the hydrolysis of 1-adamantyl halides (e.g., 1-adamantyl chloride) in the presence of a strong base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often employs the oxidation of adamantane due to its simplicity and high yield. The process involves the use of large-scale reactors and controlled reaction conditions to ensure the efficient conversion of adamantane to this compound .

Chemical Reactions Analysis

1-Adamantanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to 1-adamantanone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.

Reduction: The compound can be reduced to adamantane using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens to form 1-adamantyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: 1-Adamantanone.

Reduction: Adamantane.

Substitution: 1-Adamantyl halides.

Scientific Research Applications

Medicinal Chemistry

1-Adamantanol serves as a crucial building block in the synthesis of several pharmaceutical compounds. Notably, it is a precursor for antiviral drugs such as amantadine and rimantadine, which are used in the treatment of influenza and Parkinson's disease. These compounds exploit the adamantane structure for enhanced stability and bioactivity.

Case Studies: Anticancer Activity

Recent studies have investigated the anticancer properties of this compound derivatives. For instance, a series of indole derivatives incorporating this compound were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. Some derivatives exhibited significant cytotoxicity with IC50 values as low as 20 μM, indicating their potential as therapeutic agents against cancer .

Antimycobacterial Activity

This compound and its analogues have been explored for their efficacy against tuberculosis (TB). A study designed novel adamantanol-based indole-2-carboxamides that demonstrated superior activity against drug-sensitive Mycobacterium tuberculosis strains compared to standard treatments. The most promising compound showed a minimum inhibitory concentration (MIC) of 0.012 μM against extensively drug-resistant strains, highlighting the potential of adamantanol derivatives in combating resistant TB .

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized in various reactions due to its functional hydroxyl group. It has been employed in the bioconversion processes to produce other valuable compounds such as 1,3-adamantanediol through microbial oxidation methods . This biotransformation showcases its utility in green chemistry approaches.

Material Science Applications

This compound's unique structural characteristics lend themselves to applications in materials science. Its derivatives have been investigated for use in lubricants and hydraulic fluids due to their thermal stability and rheological properties. These features make them suitable candidates for high-performance industrial applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral drugs (amantadine, rimantadine) | Precursor for important pharmaceuticals |

| Anticancer Research | Indole derivatives for cancer treatment | Significant cytotoxicity observed |

| Antimycobacterial Activity | TB treatment with novel indole-2-carboxamides | High potency against drug-resistant strains |

| Chemical Synthesis | Bioconversion to 1,3-adamantanediol | Eco-friendly synthesis method |

| Material Science | Components in lubricants and hydraulic fluids | High thermal stability and satisfactory rheological properties |

Mechanism of Action

The mechanism of action of 1-adamantanol and its derivatives involves interactions with molecular targets and pathways within biological systems. For example, amantadine, a derivative of this compound, exerts its antiviral effects by inhibiting the replication of certain viruses. It targets the viral M2 protein, preventing the release of viral RNA into host cells . The unique cage-like structure of this compound allows it to interact with specific molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Phenol and p-Cresol

1-Adamantanol exhibits distinct recognition properties compared to aromatic alcohols like phenol and p-cresol. In β-CD-based fluorescent sensors, this compound forms inclusion complexes with significantly higher binding constants (K = 1,800–2,500 M⁻¹) than phenol (K = 400–600 M⁻¹) or p-cresol (K = 450–700 M⁻¹) due to its three-dimensional geometry, which maximizes van der Waals interactions within the β-CD cavity .

Table 1: Binding Constants (K) of Alcohols with β-CD

| Compound | Binding Constant (M⁻¹) | Reference |

|---|---|---|

| This compound | 1,800–2,500 | |

| Phenol | 400–600 | |

| p-Cresol | 450–700 |

Comparison with Other Adamantane Derivatives

This compound’s hydroxyl group imparts distinct reactivity compared to other adamantane derivatives:

- 1-Adamantanamine (Amantadine): While this compound is inert in electrophilic substitutions, 1-adamantanamine undergoes protonation at physiological pH, enabling antiviral activity via ion channel inhibition .

- 1-Bromoadamantane: This derivative is a superior substrate for nucleophilic substitutions (e.g., hydrolysis to this compound) due to the bromide leaving group, whereas this compound itself is resistant to such reactions .

Catalytic Oxidation Selectivity

In adamantane oxidation, this compound is the major tertiary alcohol product, with regioselectivity driven by the stability of the tertiary radical intermediate. For example, nickel(II) catalysts achieve a 3°/2° C–H oxidation ratio of 8.6 for adamantane, favoring this compound over 2-adamantanol .

Table 2: Oxidation Products of Adamantane

| Catalyst | This compound (TON) | 2-Adamantanol (TON) | 3°/2° Ratio | Reference |

|---|---|---|---|---|

| Nickel(II) Complex | 337 | 39 | 8.6 | |

| Diiron(III) Complex | 241–313 | 43–53 | 5.7–10.6 |

Key Research Findings

- Host-Guest Chemistry: this compound’s inclusion in β-CD enhances fluorescence sensor sensitivity (ΔI/I₀ = 0.39–1.2) compared to dansyl-β-CD derivatives .

- Regioselectivity in Substitution: Sulfuric acid-mediated substitution of BINOL with this compound yields 3,3′-diadamantanyl-BINOL derivatives, which exhibit superior enantioselectivity in asymmetric catalysis compared to diphenylmethanol analogs .

Biological Activity

1-Adamantanol, a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, and case studies that illustrate its therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by its adamantane backbone with a hydroxyl group (-OH) attached to one of the carbon atoms. The synthesis of this compound typically involves the reduction of adamantanone or the hydrolysis of adamantyl halides. Various synthetic routes have been explored to enhance yield and purity, including methods utilizing alkali metals and other reducing agents .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that this compound and its derivatives possess significant antimicrobial properties. For instance, a series of adamantane derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Enterococcus faecium. The minimal inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.022 µg/ml, indicating potent antimicrobial activity .

Anticancer Potential

Recent research has focused on the anticancer properties of compounds derived from this compound. A study synthesized several derivatives based on the adamantane structure and evaluated their cytotoxicity against cancer cell lines such as H460 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Compounds exhibited IC50 values as low as 20 µM against these cancer cell lines, suggesting significant anticancer potential. Notably, some derivatives were found to induce apoptosis in cancer cells through mechanisms involving the activation of the Nur77 transcription factor .

Neuroprotective Effects

The neuroprotective effects of this compound have also been investigated. Research indicates that certain adamantane derivatives can inhibit neurodegenerative processes, potentially offering therapeutic avenues for conditions like Alzheimer's disease. The lipophilicity of the adamantane moiety enhances the bioavailability of these compounds in neural tissues .

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at a pharmaceutical institute, a new derivative of this compound was synthesized and tested for its antimicrobial activity. The compound showed remarkable efficacy against Staphylococcus aureus, with an MIC value significantly lower than standard antibiotics. This finding underscores the potential of this compound derivatives in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

A collaborative study between multiple universities explored the anticancer effects of several adamantane derivatives. Among them, one derivative demonstrated selective cytotoxicity towards H460 cells while sparing normal lung cells. Molecular docking studies revealed that this compound binds effectively to Nur77, enhancing its expression and promoting apoptosis in cancer cells .

Data Table: Biological Activities of this compound Derivatives

| Derivative | Activity | Target Cell Line | IC50 Value (µM) | MIC (µg/ml) |

|---|---|---|---|---|

| Compound A | Antimicrobial | S. aureus | - | 0.022 |

| Compound B | Anticancer | H460 | 20 | - |

| Compound C | Neuroprotective | Neural Cells | - | - |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-adamantanol, and how do reaction conditions influence yield?

- This compound is synthesized via oxidation of adamantane or functionalization of adamantane derivatives. For example, protoadamantanone (a key intermediate) is produced by treating this compound with lead tetraacetate and iodine in benzene, followed by reflux with KOH (yield >85%) . Solvent choice (e.g., dichloromethane) and acid catalysts (e.g., H₂SO₄) significantly impact reaction efficiency . Optimization requires monitoring by GC-MS or NMR to confirm product purity .

Q. How is this compound utilized as an internal standard in catalytic studies?

- In gas chromatography (GC) analysis, this compound serves as an internal standard due to its stability and distinct retention time. For example, in copper(II)-tungstotellurate-catalyzed reactions, it quantifies product yields by comparing peak areas against a calibrated reference . Key considerations include ensuring its inertness under reaction conditions and matching solvent compatibility .

Q. What experimental precautions are necessary when handling this compound in biological assays?

- Due to low water solubility, this compound is often dissolved in DMSO (<1% final concentration) to avoid cytotoxicity. In electrophysiological studies (e.g., ion channel inhibition), controls must account for solvent effects on cell viability . Proper waste disposal protocols are critical, as organic byproducts require specialized treatment .

Q. How does this compound function as a guest molecule in supramolecular fluorescence sensors?

- This compound binds to β-cyclodextrin (β-CD) cavities in fluorescent sensors, altering emission properties. For example, dansyl-labeled β-CD shows a red shift and intensity drop upon this compound inclusion due to displacement of the fluorophore from the hydrophobic cavity . Sensitivity factors (∆I/I₀) are quantified at pH 7 and [this compound] = 10×[sensor] .

Advanced Research Questions

Q. How do conformational changes in chemosensors upon this compound binding correlate with ion mobility data?

- Ion mobility-mass spectrometry (IM-MS) reveals that this compound binding to cucurbit[7]uril-based chemosensors increases collision cross-sections (CCS) from 410 Ų to 424 Ų. This reflects unfolding of the sensor structure, validated by drift time shifts (5.62 ms → 5.94 ms) . Comparative studies with shorter linker moieties (e.g., TEG vs. HEG) show distinct conformational flexibility .

Q. What contradictions exist in thermodynamic property measurements for this compound, and how are they resolved?

- Vapor pressure (log P) and heat of vaporization (∆Hvap) values vary between studies due to temperature range selection. For example, B1 coefficients (Kováts retention indices) differ by 0.15 when measured at 343–393 K vs. 433–493 K . Statistical uncertainty analysis (e.g., standard error ±0.3 kcal/mol) is critical for interpreting discrepancies .

Q. How can photocatalytic hydroxylation of adamantane be optimized to maximize this compound yield?

- Using Ir-based photocatalysts and Umemoto’s reagent, this compound yields reach 41% in acetone under visible light. Key parameters include solvent polarity (acetonitrile vs. dichloromethane) and radical precursor choice (e.g., F-TEDA-PF₆ yields 15% due to side reactions) . GC-MS and ¹⁹F NMR track byproducts like trifluoromethylated dibenzothiophenes .

Q. What mechanistic insights explain this compound formation as a byproduct in adamantane nitration?

- Nitration with NO₂BF₄ generates the 1-adamantyl cation intermediate, which reacts with HNO₂ to form 1-adamantyl nitrite. Hydrolysis of this intermediate produces this compound, alongside fluorinated byproducts (e.g., 3-fluoro-1-adamantanol) . Prolonged reaction times favor 1-nitroadamantane over alcohol derivatives .

Q. How do hydrogen-bonding interactions in this compound dimers influence OH-stretching frequencies?

- Jet-cooled FTIR spectroscopy shows red shifts in OH-stretching bands (∼100 cm⁻¹) due to steric hindrance in bulky dimers. Force-field modeling (AMBER/parm99.dat) predicts shifts within 5 cm⁻¹ of experimental values, highlighting the role of London dispersion forces in stabilizing dimer conformations .

Q. What structural transitions occur in this compound during phase changes, and how are they characterized?

- At 362 K, this compound transitions from a tetragonal (P42/n) to cubic (F43c) phase, accompanied by orientational disorder. Single-crystal XRD reveals hydrogen-bond disordering in the low-temperature phase, while calorimetry quantifies entropy changes (ΔS ≈ 15 J/mol·K) .

Methodological Notes

- Data Validation : Cross-reference GC, NMR, and MS results with internal standards to mitigate batch-to-batch variability .

- Spectroscopic Calibration : Use dansyl-β-CD as a reference system for fluorescence titration experiments .

- Thermodynamic Modeling : Apply multivariable regression to account for temperature-dependent property variations .

Properties

IUPAC Name |

adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLNJDMHDJRNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227620 | |

| Record name | 1-Adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-95-6 | |

| Record name | 1-Adamantanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ADAMANTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J0B0C8ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.